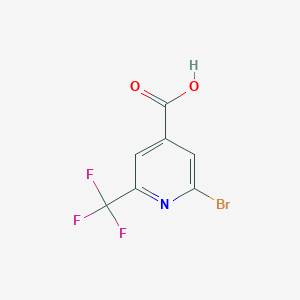

2-Bromo-6-(trifluoromethyl)isonicotinic acid

Description

2-Bromo-6-(trifluoromethyl)isonicotinic acid (CAS: 749875-11-4) is a pyridinecarboxylic acid derivative featuring a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the isonicotinic acid scaffold. Its molecular formula is C₇H₃BrF₃NO₂, with a molecular weight of 270.01 g/mol . The compound is synthesized via functionalization of the pyridine ring, as evidenced by its preparation from 2-bromo-6-(trifluoromethyl)-3-pyridine carboxylic acid (68% yield), followed by characterization using ¹H NMR and ESIMS . The presence of electron-withdrawing groups (-Br and -CF₃) enhances its utility in medicinal chemistry and materials science, particularly as a building block for metal-organic frameworks (MOFs) or bioactive molecules.

Properties

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJIWWDGFHDIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001213105 | |

| Record name | 2-Bromo-6-(trifluoromethyl)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749875-11-4 | |

| Record name | 2-Bromo-6-(trifluoromethyl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749875-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(trifluoromethyl)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Information

2-Bromo-6-(trifluoromethyl)isonicotinic acid, also known as 2-bromo-6-(trifluoromethyl)pyridine-4-carboxylic acid, has the molecular formula \$$C7H3BrF3NO2\$$ and a molecular weight of 270.00300 g/mol. It contains a pyridine ring substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 6-position, with a carboxylic acid group at the 4-position.

Key Considerations for TFMP Derivative Synthesis

- Trifluoromethyl Group Introduction : One common approach involves the direct introduction of a trifluoromethyl group using a trifluoromethyl active species. Trifluoromethyl copper can be used for substitution reactions with bromo- and iodopyridines.

- Ring Construction : Another method involves constructing the pyridine ring from trifluoromethyl-containing building blocks.

- Reaction Conditions : Reactions involving carbon monoxide require careful control of pressure (e.g., 5-100 bar) and temperature (e.g., 50-150°C).

- Catalysts and Bases : Palladium complex catalysts, such as Palladium(II) chloride with the ligand 1,1’-Bis-(diphenylphosphino)ferrocene (dppf), are often used. Bases like triethylamine or inorganic carbonates/phosphates can also be present.

Data Table: Relevant Trifluoromethylpyridine Derivatives

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are often used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. The presence of both bromine and trifluoromethyl groups allows for diverse chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of various derivatives.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds, which are essential for constructing more complex structures.

Table 1: Types of Reactions Involving 2-Bromo-6-(trifluoromethyl)isonicotinic Acid

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Amines, thiols |

| Oxidation/Reduction | Alteration of oxidation states | Potassium permanganate, sodium borohydride |

| Coupling | Formation of carbon-carbon bonds | Palladium catalysts, boronic acids |

Potential Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus.

Case Study: Antimicrobial Activity

A comparative analysis was conducted to evaluate the antimicrobial effects of this compound against different strains:

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Isonicotinic acid | Escherichia coli | 64 µg/mL |

| 4-Bromo-3-(trifluoromethyl)isonicotinic acid | Pseudomonas aeruginosa | 16 µg/mL |

The data suggests that structural modifications can enhance antimicrobial potency against resistant strains, highlighting the compound's potential in developing new antibiotics.

Pharmaceutical Applications

Intermediate in Drug Development

Ongoing research explores the potential of this compound as a pharmaceutical intermediate. Its interactions with biomolecules can modulate biological pathways, making it a candidate for drug development targeting specific diseases.

Mechanism of Action

The mechanism involves the compound's binding affinity to enzymes and receptors influenced by its bromine and trifluoromethyl groups. This interaction may lead to therapeutic effects in various biological pathways.

Agrochemical Development

The compound is also utilized in developing agrochemicals. Its unique chemical properties contribute to creating effective pesticides and herbicides that can enhance agricultural productivity while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The following table summarizes key structural analogs, emphasizing substituent positions and physicochemical properties:

Key Observations:

- Positional Effects : The placement of -Br and -CF₃ significantly alters electronic properties. For example, 2-Bromo-6-CF₃ derivatives exhibit stronger electron-withdrawing effects at the pyridine ring’s ortho and para positions, enhancing their reactivity in cross-coupling reactions compared to 3-Bromo-5-CF₃ analogs .

- Functional Group Modifications : Methyl esters (e.g., Methyl 5-bromo-2-CF₃ isonicotinate) improve solubility in organic solvents, making them preferable for synthetic applications requiring hydrophobic intermediates .

- Stability : 6-Bromo-5-CF₃ nicotinic acid (CAS: 1805579-11-6) shows instability under acidic conditions due to steric hindrance and electronic destabilization, limiting its use in MOF synthesis .

Biological Activity

2-Bromo-6-(trifluoromethyl)isonicotinic acid, with the molecular formula C7H3BrF3NO2, is a derivative of isonicotinic acid characterized by the substitution of bromine and trifluoromethyl groups at positions 2 and 6 on the pyridine ring. This unique structure imparts distinct chemical properties that are the subject of ongoing research into its biological activity and potential applications in medicine and agriculture.

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine and trifluoromethyl groups enhances its lipophilicity and stability, potentially increasing its binding affinity to biological targets. This compound has been studied for its effects on various biological pathways, including antimicrobial and anticancer activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated efficacy against a range of bacterial strains. For instance, a study indicated that derivatives of isonicotinic acid exhibit significant antibacterial activity, suggesting that structural modifications can enhance their potency against resistant strains .

Case Study: Antimicrobial Activity

A comparative analysis was conducted to evaluate the antimicrobial effects of various isonicotinic acid derivatives, including this compound. The results are summarized in the following table:

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Isonicotinic acid | Escherichia coli | 64 µg/mL |

| 4-Bromo-3-(trifluoromethyl)isonicotinic acid | Pseudomonas aeruginosa | 16 µg/mL |

The data indicates that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for potential anticancer effects. Research has shown that certain isonicotinic acid derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific signaling pathways .

Research Findings on Anticancer Activity

A study focusing on the anticancer properties of related compounds revealed that:

- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

- HCT116: 18 µM

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Q & A

Q. What synthetic strategies are optimal for preparing 2-Bromo-6-(trifluoromethyl)isonicotinic acid, and how can intermediates be characterized?

A multi-step synthesis is typically required, starting with functionalization of the pyridine ring. For bromination, protocols for analogous brominated isonicotinic acids (e.g., 2-Bromoisonicotinic acid, CAS 66572-56-3) suggest halogenation via radical or electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions . The trifluoromethyl group may be introduced via cross-coupling reactions (e.g., Kumada coupling with CF₃-containing reagents). Key intermediates should be characterized by:

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

Contradictions in spectral data (e.g., unexpected peaks in NMR or MS) often arise from:

- Impurities in intermediates : Use column chromatography (silica gel, gradient elution) or recrystallization (solvent pairs like ethanol/water) for purification .

- Dynamic effects in NMR : Variable-temperature NMR can mitigate rotational barriers (e.g., hindered rotation in ortho-substituted aromatic systems).

- Isotopic patterns in MS : Compare experimental data with NIST reference spectra (e.g., 2-Fluoro-6-(trifluoromethyl)benzoic acid, NIST MS 342897 ) to confirm fragmentation pathways.

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- DFT calculations (B3LYP/6-311+G(d,p)) can model the electronic effects of the bromine and trifluoromethyl groups on reaction kinetics. For example, the electron-withdrawing CF₃ group likely reduces electron density at the pyridine nitrogen, affecting catalytic cycles in Suzuki-Miyaura couplings .

- Molecular docking studies may predict interactions with catalytic systems (e.g., Pd(0) complexes), leveraging data from structurally similar compounds like 5-Bromo-3-(trifluoromethyl)picolinic acid (CAS 1211580-84-5 ).

Q. How can researchers mitigate decomposition of the bromine substituent during storage or reactions?

- Storage conditions : Store below -20°C in amber vials under inert gas (argon), as recommended for bromothiophenol derivatives .

- Reaction solvent selection : Use aprotic solvents (DMF, THF) to minimize nucleophilic displacement of bromine.

- Monitoring degradation : Track bromide ion release via ion chromatography or halide-specific electrodes during reaction optimization .

Q. What strategies validate the biological activity of derivatives of this compound in enzyme inhibition assays?

- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) against target enzymes (e.g., kinases or carboxylases).

- Control experiments : Compare activity with non-fluorinated/brominated analogs (e.g., 4-Bromoisophthalic acid, CAS 6939-93-1 ) to isolate electronic effects.

- Crystallography : Co-crystallize derivatives with enzymes to map binding interactions (e.g., halogen bonding with active-site residues) .

Notes for Methodological Rigor

- Reproducibility : Triplicate runs for all spectroscopic and kinetic assays.

- Negative controls : Include halogen-free analogs (e.g., phenylacetic acid derivatives ) to isolate substituent effects.

- Safety protocols : Handle brominated/fluorinated compounds in fume hoods with HF-resistant gloves (see for OSHA guidelines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.